molecular formula C15H14FNO3S B11161228 2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide

2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide

Cat. No.: B11161228
M. Wt: 307.3 g/mol
InChI Key: DICZOQKUUZXKRS-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide is an organic compound that features a benzamide core with an ethylsulfonyl group and a fluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the sulfonyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups. These functional groups can impart distinct chemical and biological properties, such as enhanced stability, specific reactivity, and potential therapeutic effects. The combination of these groups in a single molecule can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-ethylsulfonyl-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO3S/c1-2-21(19,20)14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

DICZOQKUUZXKRS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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